molecular formula C12H15BrN2OS B4990454 2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide

2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide

Cat. No.: B4990454
M. Wt: 315.23 g/mol
InChI Key: JUZNTRXTMUFCIZ-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide is a chemical compound that belongs to the benzothiazolium family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide typically involves the reaction of benzothiazole derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Studied for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in their structure and function. The compound’s bromide ion can also participate in ionic interactions, enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzothiazol-3-ium-3-yl)-1-butanesulfonate
  • (2-Methyl-1,3-benzothiazol-3-ium-3-yl)acetate
  • 3-{2-[2-(Methylsulfanyl)-1-buten-1-yl]-1,3-benzothiazol-3-ium-3-yl}-1-propanesulfonate

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.BrH/c1-9(2)13-12(15)7-14-8-16-11-6-4-3-5-10(11)14;/h3-6,8-9H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZNTRXTMUFCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C[N+]1=CSC2=CC=CC=C21.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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